molecular formula C9H13N3O B13201744 3-(2-Methylpyrimidin-4-YL)morpholine

3-(2-Methylpyrimidin-4-YL)morpholine

Cat. No.: B13201744
M. Wt: 179.22 g/mol
InChI Key: BDCLQQDXGYVILE-UHFFFAOYSA-N
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Description

3-(2-Methylpyrimidin-4-YL)morpholine is a heterocyclic compound with the molecular formula C9H13N3O It is characterized by a morpholine ring attached to a pyrimidine ring substituted with a methyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylpyrimidin-4-YL)morpholine typically involves the reaction of 2-methylpyrimidine with morpholine under specific conditions. One common method includes the use of a coupling agent to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained between 0°C and 50°C to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and high yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylpyrimidin-4-YL)morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, reduced morpholine derivatives, and substituted pyrimidine compounds .

Scientific Research Applications

3-(2-Methylpyrimidin-4-YL)morpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Methylpyrimidin-4-YL)morpholine involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combined morpholine and pyrimidine structure, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and applications compared to its individual components .

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

3-(2-methylpyrimidin-4-yl)morpholine

InChI

InChI=1S/C9H13N3O/c1-7-10-3-2-8(12-7)9-6-13-5-4-11-9/h2-3,9,11H,4-6H2,1H3

InChI Key

BDCLQQDXGYVILE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=N1)C2COCCN2

Origin of Product

United States

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